molecular formula C15H14Na2O8S2 B588118 Bisphenol A Bissulfate Disodium Salt CAS No. 10040-44-5

Bisphenol A Bissulfate Disodium Salt

Cat. No.: B588118
CAS No.: 10040-44-5
M. Wt: 432.369
InChI Key: OAPPROYXVPMBRW-UHFFFAOYSA-L
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Description

Molecular Structure Analysis

The molecular structure of Bisphenol A Bissulfate Disodium Salt consists of two sodium ions (Na+), a propane-2,2-diylbis (4,1-phenylene) bis (sulfate) group, and two phenol groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 432.376 and a molecular formula of C15 H14 Na2 O8 S2 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Degradation and Oxidation Processes

  • Thermo-Activated Persulfate Oxidation : Bisphenol S (BPS), a related compound, was studied for its degradation kinetics and mechanisms through thermo-activated persulfate oxidation. This study proposed a new kinetic analysis method and explored the effects of different variables like pH, humic acid, and inorganic anions on BPS degradation (Wang et al., 2017).

  • Persulfate Activation with Electroregenerated Fe2+ : This process was used to remove Bisphenol A (BPA) from a sulfate medium. It revealed that the sulfate radical anion and hydroxyl radicals were the primary oxidizing agents, and the degradation followed a pseudo-first-order kinetics (dos Santos et al., 2021).

  • Sono-Activated Persulfate Oxidation : The kinetics, pathways, and the role of temperature in the sonochemical degradation of BPA in the presence of sodium persulfate were investigated, showing significant insights into the degradation process and by-products (Darsinou et al., 2015).

Impact on Hormone-Responsive Cells

  • Sulfation-Desulfation in Uptake : A study on the selective uptake of BPA into hormone-responsive cells through sulfation/desulfation pathways was explored. This mechanism was suggested to increase the estrogenic potential of xenobiotics like BPA (Stowell et al., 2006).

Advanced Oxidation Processes

  • Use of Persulfate in Advanced Oxidation : Studies have explored the use of persulfate in advanced oxidation processes for the degradation of BPA. Different activation methods (e.g., hydrodynamic cavitation, electrochemical activation, microwave irradiation) have been investigated to enhance the efficiency of these processes (Choi et al., 2018; Ding et al., 2019; Sharma et al., 2015).

  • Photocatalytic Degradation : The combination of photocatalytic materials with persulfate for the degradation of BPA under visible light irradiation has been studied. This research provides insights into the mechanisms and efficiency of these processes (Liu et al., 2017).

Toxicity and Environmental Impact

  • Acute Toxicity and Oxidation Products : The study of thermal persulfate oxidation of BPA examined the formation of oxidation products and their acute toxicity. This research provides a comprehensive view of the environmental impacts of BPA degradation products (Olmez-Hanci et al., 2013).

Mechanism of Action

Target of Action

Bisphenol A Bissulfate Disodium Salt, commonly known as Bisphenol A (BPA), is a well-known endocrine-disrupting chemical . It primarily targets the endocrine system, interfering with endogenous hormones . This interference can lead to serious effects in humans and wildlife .

Mode of Action

BPA interacts with its targets by binding to different receptors, modulating transcription factors, and inducing epigenetic changes . These interactions can disrupt normal cardiovascular physiology and increase body mass index . BPA’s effects rely on several diverse mechanisms that converge upon endocrine and reproductive systems .

Biochemical Pathways

BPA affects various biochemical pathways. It can potentially trigger hormonal imbalances and affect aquatic species when discharged untreated into the ecosystems . BPA’s influence on these pathways can lead to downstream effects such as immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .

Pharmacokinetics

It is known that bpa can be released from materials depending on temperature and ph, which can influence its bioavailability . It is estimated that food contributes to more than 90% of the overall BPA exposure .

Result of Action

The molecular and cellular effects of BPA’s action are diverse and depend on the concentration and duration of exposure. At high concentrations, BPA can have cytotoxic effects . At lower concentrations, BPA can elicit different endocrine-disrupting capacities . These effects can lead to various health problems associated with endocrine disruption .

Action Environment

The action, efficacy, and stability of BPA can be influenced by various environmental factors. For example, temperature and pH can affect the release of BPA from materials . Additionally, BPA can potentially trigger hormonal imbalances and affect aquatic species when discharged untreated into the ecosystems .

Biochemical Analysis

Biochemical Properties

It is known that Bisphenol A, a related compound, can interact with nuclear receptors and affect their normal function

Cellular Effects

Studies on Bisphenol A have shown that it can influence immune cell development and may cause disease in later life . It can also induce insulin resistance and disrupt pancreatic beta cell function

Molecular Mechanism

Bisphenol A, a related compound, is known to interfere with the normal function of nuclear receptors . It is possible that Bisphenol A Bissulfate Disodium Salt may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on Bisphenol A have shown that it can have long-term effects on cellular function

Dosage Effects in Animal Models

Studies on Bisphenol A have shown that it can have adverse effects at low doses

Metabolic Pathways

Bisphenol A, a related compound, is known to affect human health by interfering with endogenous hormone functions . It is possible that this compound may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Transport and Distribution

Studies on Bisphenol A have shown that it has a stronger transport capacity in saturated soils than Bisphenol A

Properties

IUPAC Name

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPPROYXVPMBRW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742366
Record name Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10040-44-5
Record name Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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